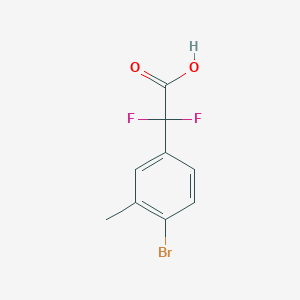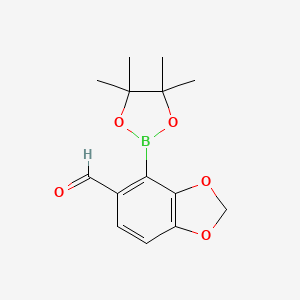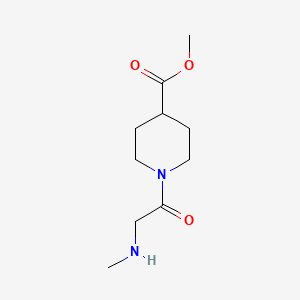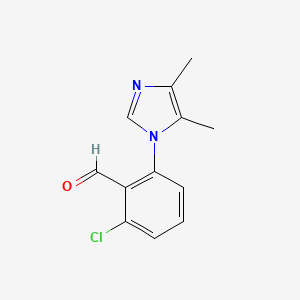
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine atom, a methyl group, and two fluorine atoms attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-methylbenzoic acid followed by the introduction of difluoroacetic acid. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-amino-3-methylphenyl-2,2-difluoroacetic acid.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-bromo-3-methylphenyl-2,2-difluoroethanol.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The acetic acid moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylbenzoic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical reactivity and biological activity.
2,2-Difluoroacetic acid: Lacks the aromatic ring and bromine atom, leading to distinct properties and applications.
4-Bromo-3-methylphenylacetic acid:
Uniqueness
2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These features enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H7BrF2O2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7BrF2O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
MHLIQRARCOWKHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)







![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)





